molecular formula C8H5BrF3IO B13350694 2-Bromo-6-iodo-4-(trifluoromethyl)anisole

2-Bromo-6-iodo-4-(trifluoromethyl)anisole

Cat. No.: B13350694
M. Wt: 380.93 g/mol
InChI Key: WQLGCGOGNQCFJK-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-4-(trifluoromethyl)anisole is a valuable halogenated anisole derivative designed for use as a key synthetic building block in research and development. This compound features both bromine and iodine substituents on its aromatic ring, making it an ideal substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. The presence of the iodine allows for selective functionalization at that site, while the bromine can be used for subsequent derivatization, enabling the rapid construction of complex chemical libraries. The electron-withdrawing trifluoromethyl group is a common motif in medicinal and agrochemical compounds due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. As an anisole (methoxybenzene), this compound offers a protected phenol functionality that can be further manipulated, increasing its versatility in multi-step synthetic routes. It is primarily used in the development of pharmaceuticals and fine chemicals. This product is for research purposes only and is not intended for diagnostic or therapeutic use. Proper storage conditions (Keep in a dark place, under an inert atmosphere, at 2-8°C ) are recommended to maintain its stability and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrF3IO

Molecular Weight

380.93 g/mol

IUPAC Name

1-bromo-3-iodo-2-methoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF3IO/c1-14-7-5(9)2-4(3-6(7)13)8(10,11)12/h2-3H,1H3

InChI Key

WQLGCGOGNQCFJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C(F)(F)F)Br

Origin of Product

United States

Synthetic Strategies for 2 Bromo 6 Iodo 4 Trifluoromethyl Anisole

Retrosynthetic Pathways Targeting the Trisubstituted Anisole (B1667542) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net For 2-bromo-6-iodo-4-(trifluoromethyl)anisole, the primary disconnections involve the carbon-halogen and carbon-trifluoromethyl bonds.

The analysis begins by considering the removal of the halogen and trifluoromethyl groups. The order of these disconnections is crucial and is guided by the directing effects of the remaining substituents in the forward synthetic direction. The methoxy (B1213986) group is an ortho-, para-directing activator, while the trifluoromethyl group is a meta-directing deactivator. The halogens (bromo and iodo) are ortho-, para-directing deactivators.

Possible Retrosynthetic Disconnections:

Disconnection of C-I bond: This leads to 2-bromo-4-(trifluoromethyl)anisole as a precursor. The introduction of iodine would then be the final step.

Disconnection of C-Br bond: This suggests 2-iodo-4-(trifluoromethyl)anisole (B3342364) as the penultimate intermediate.

Disconnection of C-CF3 bond: This points towards 2-bromo-6-iodoanisole (B2946463) as a key intermediate.

Simultaneous disconnection: A convergent approach might involve coupling a dihalogenated anisole fragment with a trifluoromethylating agent or coupling a trifluoromethyl-containing fragment with a halogenated precursor.

Each of these pathways presents unique challenges regarding regioselectivity that must be addressed in the forward synthesis. The electronic properties of the substituents at each stage will dictate the position of the next incoming group.

Sequential Installation of Halogen and Trifluoromethyl Moieties

A common and logical approach to synthesizing polysubstituted aromatics is the stepwise introduction of each functional group. The success of this strategy hinges on the ability to control the regiochemistry of each reaction.

The bromination of anisole and its derivatives is a well-established transformation. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. nih.govresearchgate.net To achieve the desired 2,6-disubstitution pattern, the para position must be blocked.

Starting from 4-(trifluoromethyl)anisole (B1349392), the trifluoromethyl group's meta-directing and deactivating nature, combined with the methoxy group's ortho-, para-directing and activating nature, would direct bromination to the positions ortho to the methoxy group.

Table 1: Proposed Regioselective Bromination

Starting MaterialReagentProductRationale
4-(trifluoromethyl)anisoleBr₂ in AcOH2-Bromo-4-(trifluoromethyl)anisoleThe powerful ortho-, para-directing methoxy group overrides the meta-directing trifluoromethyl group, directing bromination to the ortho position. nih.gov
4-(trifluoromethyl)anisoleN-Bromosuccinimide (NBS) in CH₃CN2-Bromo-4-(trifluoromethyl)anisoleNBS is a milder brominating agent that can provide high regioselectivity, often favoring the para position unless it is blocked. nih.gov

It is important to note that the presence of excess bromine can lead to the formation of polybrominated products. pearson.com Therefore, careful control of stoichiometry is essential.

With 2-bromo-4-(trifluoromethyl)anisole in hand, the next step would be the introduction of an iodine atom at the C6 position. The existing substituents will again govern the regioselectivity of this electrophilic iodination. The methoxy group will direct the incoming iodine to the remaining vacant ortho position (C6).

Various reagents can be employed for the iodination of activated aromatic rings. A combination of N-iodosuccinimide (NIS) with an acid catalyst like p-toluenesulfonic acid (p-TsOH) is a mild and effective method for the regioselective iodination of electron-rich aromatics. researchgate.net

Table 2: Proposed Regioselective Iodination

Starting MaterialReagentProductRationale
2-Bromo-4-(trifluoromethyl)anisoleN-Iodosuccinimide (NIS), p-TsOHThis compoundThe combined directing effects of the methoxy and bromo groups will favor iodination at the C6 position. researchgate.net
2-Bromo-4-(trifluoromethyl)anisoleI₂, HIO₃, H₂SO₄This compoundA stronger iodinating system may be required due to the deactivating effects of the bromo and trifluoromethyl groups.

Introducing the trifluoromethyl group can be achieved through various methods, including electrophilic, nucleophilic, and radical pathways. illinois.edu The choice of method often depends on the nature of the substrate and the desired stage of introduction.

If starting with a dihalogenated anisole, such as 2-bromo-6-iodoanisole, a nucleophilic trifluoromethylation approach could be employed. One common method involves the use of a trifluoromethylcopper (B1248711) reagent (CF₃Cu), often generated in situ from trifluoromethyl iodide (CF₃I) and copper powder. rsc.org

Alternatively, electrophilic trifluoromethylating agents, often referred to as "Togni reagents," can be used to introduce the CF₃ group onto electron-rich aromatic rings. researchgate.net However, the regioselectivity of such a reaction on a dihaloanisole would need careful consideration.

Table 3: Proposed Trifluoromethylation Strategies

Starting MaterialReagentProductRationale
2-Bromo-6-iodoanisoleCF₃I, CuThis compound (potential)This reaction typically involves the displacement of a halide. Selective displacement of one halide over the other or introduction at a different position would be a challenge. rsc.org
4-Amino-2-bromo-6-iodoanisoleNaNO₂, HBF₄, then heatThis compoundA Sandmeyer-type reaction on a precursor aniline (B41778) could be a viable route to introduce the trifluoromethyl group.

Convergent Synthetic Routes Utilizing Cross-Coupling Reactions

Convergent syntheses offer an alternative to linear, sequential approaches. These routes involve the synthesis of separate fragments of the target molecule, which are then joined together in the final steps. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. nobelprize.orgnih.govacs.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, enable the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance. nobelprize.orgorganic-chemistry.org For the synthesis of this compound, a cross-coupling reaction could be envisioned to introduce the trifluoromethyl group.

For instance, a dihalogenated anisole could be coupled with a trifluoromethyl-containing organometallic reagent. The differential reactivity of the C-Br and C-I bonds can often be exploited to achieve selective coupling at one position. Generally, the C-I bond is more reactive than the C-Br bond in oxidative addition to palladium(0).

Table 4: Proposed Palladium-Catalyzed Cross-Coupling

Substrate 1Substrate 2Catalyst/LigandProductRationale
2,4-Dibromo-6-iodoanisole(CF₃)₂SiMe₂/KFPd(dba)₂ / P(t-Bu)₃This compoundSelective coupling at the more reactive C-Br bond at the 4-position of a suitable precursor.
4-Boronic acid-2-bromo-6-iodoanisoleCF₃-SourcePd catalystThis compoundA Suzuki-type coupling could be employed to introduce the trifluoromethyl group.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Copper)

While palladium-catalyzed reactions are prevalent in cross-coupling, copper-catalyzed reactions have a long history, particularly in the formation of carbon-heteroatom bonds, and are experiencing a resurgence due to their cost-effectiveness and unique reactivity. mdpi.combeilstein-journals.org Copper-catalyzed methods, such as the Ullmann condensation, are particularly relevant for the formation of the aryl ether bond characteristic of the anisole moiety in the target molecule.

These reactions typically involve the coupling of an aryl halide with an alcohol or alkoxide, mediated by a copper catalyst. In the context of synthesizing this compound, a potential strategy would involve a precursor such as 1,3-dibromo-2-iodo-5-(trifluoromethyl)benzene. This precursor could then undergo a copper-catalyzed coupling reaction with a methoxide (B1231860) source, such as sodium methoxide, to introduce the anisole's methyl ether group.

The mechanism of such copper-catalyzed C-O cross-coupling reactions is often proposed to involve an oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the desired aryl ether. mdpi.com The choice of ligands, solvents, and reaction temperature is critical to achieving high yields and preventing side reactions. mdpi.com Although traditionally requiring harsh conditions, modern advancements have led to the development of milder copper-catalyzed systems. mdpi.com

Table 1: Key Features of Copper-Catalyzed C-O Coupling Reactions

FeatureDescription
Catalyst Typically Cu(I) salts (e.g., CuI, CuBr).
Nucleophile Alkoxides (e.g., NaOMe, KOMe) or alcohols.
Substrate Aryl halides (iodides and bromides are generally more reactive).
Advantages Cost-effective compared to palladium, unique reactivity.
Challenges Often requires high temperatures, potential for side reactions.

Direct C-H Functionalization for Substituent Introduction

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, aiming to form C-C or C-heteroatom bonds by directly converting a C-H bond. rsc.org This approach avoids the pre-functionalization of substrates (e.g., conversion to organometallic reagents or halides), thus shortening synthetic sequences.

For the synthesis of this compound, a hypothetical C-H functionalization strategy could start from 4-(trifluoromethyl)anisole. The challenge lies in the regioselective introduction of both bromine and iodine atoms at the 2- and 6-positions. The methoxy group is an ortho-, para-director. Since the para position is blocked by the trifluoromethyl group, it directs incoming electrophiles to the ortho positions (2- and 6-).

A sequential C-H halogenation could be envisioned. For instance, a regioselective C-H iodination at one of the ortho positions could be followed by a C-H bromination at the other. Transition metal catalysts, often from the platinum group, are frequently employed to facilitate such transformations. However, achieving high regioselectivity in di-halogenation of a symmetrical starting material can be challenging and often results in a mixture of products. No specific literature was found detailing a direct C-H functionalization route to this compound, indicating this remains an area for potential research.

Derivatization from Related Precursors

One of the most practical and frequently employed strategies for synthesizing complex molecules is the derivatization of readily available, structurally similar precursors. In the case of this compound, a key and commercially available precursor is 2-bromo-6-iodo-4-(trifluoromethyl)aniline (B1331603). achemblock.comambeed.combldpharm.com This aniline derivative provides the correct substitution pattern of the bromo, iodo, and trifluoromethyl groups on the aromatic ring.

The synthetic task is then reduced to the conversion of the amino group (-NH₂) into a methoxy group (-OCH₃). This transformation can be achieved through a multi-step sequence, typically involving a Sandmeyer-type reaction.

The general sequence would be as follows:

Diazotization: The amino group of 2-bromo-6-iodo-4-(trifluoromethyl)aniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures.

Hydrolysis: The resulting diazonium salt is then carefully hydrolyzed, often by heating in the presence of water or a copper catalyst, to replace the diazonium group with a hydroxyl group (-OH), yielding 2-bromo-6-iodo-4-(trifluoromethyl)phenol.

Methylation: The final step is the methylation of the phenol (B47542). This is a standard Williamson ether synthesis, where the phenol is treated with a base (like sodium hydroxide (B78521) or potassium carbonate) to form the corresponding phenoxide, which is then reacted with a methylating agent (such as dimethyl sulfate (B86663) or methyl iodide) to form the desired this compound.

This derivatization approach is often advantageous as it leverages a well-established substitution pattern from an available starting material, and the reactions involved (diazotization, hydrolysis, and etherification) are generally reliable and high-yielding.

Reactivity and Advanced Functionalization of 2 Bromo 6 Iodo 4 Trifluoromethyl Anisole

Differential Reactivity of Halogen Substituents (Bromine vs. Iodine)

The presence of both a bromine and an iodine atom on the aromatic ring is a key feature of this compound, providing two distinct handles for sequential modification. The difference in carbon-halogen bond strength (C-I < C-Br) and reactivity in various catalytic cycles is the foundation for achieving high selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in the crucial oxidative addition step with a low-valent palladium catalyst typically follows the order I > Br > Cl. nih.gov This well-established trend allows for the selective functionalization of the more reactive C-I bond in 2-bromo-6-iodo-4-(trifluoromethyl)anisole while leaving the C-Br bond intact.

This differential reactivity enables a sequential cross-coupling strategy. In the first step, the iodine at the C-6 position can be selectively coupled with a variety of partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling), under carefully controlled conditions. The resulting bromo-anisole derivative can then undergo a second, distinct cross-coupling reaction at the C-2 bromine position, often requiring more forcing conditions or specialized catalyst systems designed for less reactive aryl bromides. nih.gov This stepwise approach provides a powerful route to di-substituted anisole (B1667542) derivatives with precise control over the substitution pattern.

Table 1: General Reactivity Trend in Palladium-Catalyzed Cross-Coupling

Halogen Substituent Relative Reactivity Typical Reaction Conditions
Iodine (I) Highest Mild conditions, standard Pd catalysts (e.g., Pd(PPh₃)₄)
Bromine (Br) Intermediate More forcing conditions, specialized ligands (e.g., Buchwald ligands)

This table illustrates the general principles of halogen reactivity in cross-coupling reactions, which underpins the selective functionalization of this compound.

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized aryllithium intermediate. This intermediate can then be trapped with a wide range of electrophiles.

In this compound, the methoxy (B1213986) group (-OCH₃) is a potent DMG. harvard.edu The positions ortho to the methoxy group are C-2 (bearing bromine) and C-6 (bearing iodine). Deprotonation with a strong base like n-butyllithium would be directed to one of these positions. However, direct deprotonation is often in competition with lithium-halogen exchange, which is particularly rapid for aryl iodides and bromides. The reaction outcome—whether DoM or halogen exchange occurs—depends heavily on the specific base used, the temperature, and reaction time. For instance, treatment with n-BuLi at low temperatures would likely lead to rapid lithium-iodine exchange at the C-6 position. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent at that position.

Nucleophilic aromatic substitution (SNAr) provides a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.orgyoutube.com

In this compound, the trifluoromethyl group (-CF₃) at the C-4 position acts as a powerful EWG, activating the ring towards nucleophilic attack. The bromine and iodine atoms also contribute to the ring's electrophilicity. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing a halogen, forming the Meisenheimer complex, followed by the expulsion of the halide ion to restore aromaticity. libretexts.org

Interestingly, the leaving group ability in SNAr reactions is often the reverse of that seen in cross-coupling, with fluoride (B91410) being the best leaving group and iodide the worst (F > Cl > Br > I). youtube.com This trend is attributed to the first step of the mechanism—the nucleophilic attack—which is the rate-determining step. Highly electronegative halogens like fluorine strongly polarize the carbon-halogen bond, making the carbon more electrophilic and thus more susceptible to initial attack. youtube.com Consequently, in a competitive scenario, nucleophilic substitution would be expected to occur preferentially at the C-2 position (bromo) over the C-6 position (iodo), assuming steric factors are comparable.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and its significant impact on the electronic properties of the aromatic ring. tcichemicals.com While generally robust, it can participate in specific chemical transformations under certain conditions.

The conversion of an aromatic trifluoromethyl (Ar-CF₃) group into a difluoromethyl (Ar-CF₂H) or other difluorobenzyl (Ar-CF₂R) moiety is a valuable transformation in medicinal chemistry, as it can modulate a compound's physicochemical properties. researchgate.net Methods for this transformation often involve reductive processes. For instance, selective hydrodefluorination can be achieved using reagents like magnesium metal in the presence of a proton source. researchgate.net This allows for the synthesis of the corresponding 2-bromo-6-iodo-4-(difluoromethyl)anisole. Furthermore, fragmentation of reactive intermediates derived from the trifluoromethyl group can generate difluorobenzylic radicals, which can be intercepted by various reagents to yield a range of Ar-CF₂R compounds. researchgate.net In some contexts, strong acids can promote the conversion of a trifluoromethyl group into a carbonyl-containing functional group, such as a carboxylic acid or ketone, via the formation of carbocationic intermediates. tcichemicals.comnih.gov

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) primarily influences the reactivity of the anisole ring in two ways: through its role as a directing group and through cleavage of the methyl-oxygen bond. As a strong electron-donating group, it activates the ring toward electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, in this compound, all ortho and para positions are already substituted, making further electrophilic substitution unlikely without displacement of an existing group.

A more synthetically relevant transformation is the cleavage of the aryl methyl ether bond to yield the corresponding phenol (B47542). This O-demethylation is a common reaction in natural product synthesis and medicinal chemistry. It is typically accomplished using strong Lewis acids, with boron tribromide (BBr₃) being a classic and highly effective reagent. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group by the bromide ion. This would convert this compound into 2-bromo-6-iodo-4-(trifluoromethyl)phenol, a versatile intermediate for further functionalization at the hydroxyl group.

Further Regioselective C-H Functionalization of the Aromatic Ring

The aromatic ring of this compound possesses two available C-H bonds at the C-3 and C-5 positions, making it a candidate for direct C-H functionalization. The regioselectivity of such reactions is dictated by the electronic and steric effects of the existing substituents: the methoxy (-OCH₃) group, the bromine (-Br) and iodine (-I) atoms, and the trifluoromethyl (-CF₃) group.

The methoxy group is a powerful ortho, para-directing activating group due to its ability to donate electron density to the ring through resonance. libretexts.orgnih.gov Conversely, the halogens are deactivating yet ortho, para-directing, while the trifluoromethyl group is a strong deactivating, meta-directing group due to its potent electron-withdrawing inductive effect. lumenlearning.comwikipedia.org

In this specific substitution pattern, the directing effects are complex:

The methoxy group at C-1 strongly activates the ortho positions (C-2 and C-6) and the para position (C-4). However, these positions are already substituted.

The trifluoromethyl group at C-4 deactivates the ring and directs incoming electrophiles to the meta positions (C-2 and C-6), which are also blocked.

The halogens at C-2 and C-6 are ortho, para-directing. The para position to the C-2 bromine is C-5, and the ortho position is C-3. The para position to the C-6 iodine is C-3, and the ortho position is C-5.

Transition-metal catalyzed C-H activation, particularly with palladium catalysts, is a plausible strategy for the functionalization of this molecule. mdpi.comnih.gov The outcome would likely be a mixture of C-3 and C-5 functionalized products, with the precise ratio depending on the specific catalytic system, directing groups employed, and steric hindrance.

Table 1: Predicted Regioselective C-H Functionalization Reactions

Reaction TypeReagents/Catalyst (Example)Predicted Major Product(s)
ArylationAryl halide, Pd catalyst3-Aryl- and 5-Aryl- derivatives
AlkenylationAlkene, Pd or Rh catalyst3-Alkenyl- and 5-Alkenyl- derivatives
SilylationSilane, Ru or Ir catalyst3-Silyl- and 5-Silyl- derivatives
BorylationDiboron reagent, Ir catalyst3-Boryl- and 5-Boryl- derivatives

Radical and Photochemical Transformations

The presence of carbon-halogen bonds, particularly the C-I bond, and the trifluoromethyl group makes this compound susceptible to radical and photochemical transformations.

The bond dissociation energy of a C-I bond is significantly lower than that of a C-Br bond, making it the most probable site for homolytic cleavage under photochemical or radical-inducing conditions. researchgate.netnih.gov Upon irradiation with UV light, especially in the presence of a photosensitizer or a suitable solvent, the C-I bond can break to form an aryl radical. acs.orgworktribe.com This radical can then participate in a variety of reactions.

Hydrodeiodination: In the presence of a hydrogen donor, the aryl radical can abstract a hydrogen atom to yield 2-Bromo-4-(trifluoromethyl)anisole.

Radical-mediated C-C bond formation: The aryl radical can be trapped by various radical acceptors, such as alkenes or other aromatic systems, to form new carbon-carbon bonds.

Photochemical Nucleophilic Substitution: The trifluoromethyl group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). While less common, photochemical SₙAr reactions could potentially occur, where a nucleophile displaces one of the halogens, likely the more labile iodine.

Furthermore, trifluoromethylation of aromatic compounds via photoredox catalysis is a well-documented process. rsc.orgprinceton.edu While this molecule is already trifluoromethylated, the general principles suggest that the aromatic C-H bonds could be susceptible to attack by photochemically generated trifluoromethyl radicals, although the high degree of substitution and the presence of deactivating groups would make this challenging.

Radical reactions initiated by reagents like triethylborane (B153662) could also selectively target the C-I bond for halogen atom transfer, initiating cyclization or addition reactions if a suitable unsaturated moiety is present in a derivative of the title compound. nih.gov Hypervalent iodine(III) reagents are also known to participate in radical reactions, which could be another avenue for the functionalization of the iodo-substituent. acs.org

Table 2: Potential Radical and Photochemical Transformations

TransformationConditionsExpected Major Product
Photochemical DeiodinationUV irradiation, H-donor (e.g., isopropanol)2-Bromo-4-(trifluoromethyl)anisole
Radical-mediated ArylationAryl radical source, radical initiator2-Bromo-6-(new aryl)-4-(trifluoromethyl)anisole
Photochemical TrifluoromethylationCF₃ source, photoredox catalyst2-Bromo-6-iodo-3,5-bis(trifluoromethyl)-4-(trifluoromethyl)anisole (hypothetical, likely low yield)
Halogen Atom TransferRadical initiator (e.g., Et₃B), radical trapFunctionalization at the C-6 position

Mechanistic Studies and Theoretical Investigations of 2 Bromo 6 Iodo 4 Trifluoromethyl Anisole Chemistry

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 2-Bromo-6-iodo-4-(trifluoromethyl)anisole involves a sequence of reactions where the understanding of the underlying mechanisms is crucial for controlling regioselectivity and achieving high yields. Key mechanistic pathways include electrophilic aromatic substitution, transition metal-catalyzed cross-couplings, and potential radical functionalizations.

Electrophilic Aromatic Substitution Mechanisms

The introduction of bromine and iodine onto the 4-(trifluoromethyl)anisole (B1349392) core likely proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The methoxy (B1213986) group (-OCH3) is a strong activating group and is ortho, para-directing, while the trifluoromethyl group (-CF3) is a strong deactivating group and is meta-directing.

In the initial halogenation steps, the powerful activating effect of the methoxy group dominates, directing the electrophilic halogen to the positions ortho and para to it. The para position is already occupied by the trifluoromethyl group. Therefore, substitution is directed to the ortho positions (C2 and C6).

The mechanism involves the generation of a potent electrophile, such as Br+ or I+, often facilitated by a Lewis acid catalyst (for bromination) or an oxidizing agent (for iodination). wikipedia.org The aromatic ring of the anisole (B1667542) derivative acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The rate-determining step is the formation of this intermediate, as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the final step, a base removes a proton from the carbon bearing the new substituent, restoring aromaticity. masterorganicchemistry.com

Given the steric hindrance from the existing substituents and the electronic influence of both the methoxy and trifluoromethyl groups, the precise conditions for the sequential introduction of bromine and iodine are critical to achieving the desired 2,6-disubstitution pattern. The order of halogenation can also influence the outcome due to the differing electronic and steric effects of bromine and iodine.

Mechanistic Aspects of Transition Metal-Catalyzed Cross-Couplings

While not a primary synthetic route to the title compound itself, this compound is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. The differential reactivity of the C-I and C-Br bonds is a key feature that can be exploited for selective functionalization.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, involves a catalytic cycle consisting of three main steps: nih.gov

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond. The C-I bond is weaker and more reactive than the C-Br bond, allowing for selective oxidative addition at the C6 position under carefully controlled conditions. This step forms a Pd(II) intermediate.

Transmetalation: An organometallic reagent (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligands, base, and solvent can significantly influence the selectivity and efficiency of these cross-coupling reactions, allowing for the stepwise functionalization of the C-I and C-Br bonds.

Radical Pathways in Functionalization Reactions

The trifluoromethyl group can participate in and promote radical reactions. rsc.org While less common for the synthesis of the parent compound, radical pathways can be involved in certain functionalization reactions of this compound.

For instance, trifluoromethylation reactions can proceed through radical mechanisms where a trifluoromethyl radical (•CF3) is generated. princeton.edusemanticscholar.org This highly reactive species can then add to aromatic systems. In the context of the title compound, such reactions could potentially lead to the introduction of additional trifluoromethyl groups, although this is often challenging to control.

The generation of aryl radicals from the C-I or C-Br bonds via single-electron transfer (SET) processes, potentially initiated by light (photoredox catalysis) or a transition metal, can also open up avenues for functionalization. nih.gov These aryl radicals can then participate in a variety of transformations, including addition to alkenes or alkynes, or coupling with other radical species.

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, stability, and reactivity of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations of Energetics and Transition States

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. mdpi.comrsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed.

For the electrophilic halogenation of 4-(trifluoromethyl)anisole, DFT can be used to:

Determine the relative energies of the possible arenium ion intermediates, thereby predicting the regioselectivity of the reaction.

Calculate the activation energies for the formation of these intermediates, providing insights into the reaction kinetics.

Model the role of the catalyst in activating the halogenating agent.

In the context of transition metal-catalyzed cross-coupling reactions, DFT studies can help to:

Elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps. rsc.org

Explain the observed selectivity for the C-I versus the C-Br bond.

Predict the effect of different ligands on the catalytic activity and selectivity.

The following table presents hypothetical relative energies for the formation of arenium ion intermediates during the first halogenation of 4-(trifluoromethyl)anisole, illustrating how DFT could predict the observed ortho-substitution.

IntermediateRelative Energy (kcal/mol)
ortho-substitution0
meta-substitution+5.2
para-substitution(Position occupied)
This is an illustrative table based on general principles of electrophilic aromatic substitution and not from specific literature on this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative.

HOMO: The energy and distribution of the HOMO are related to the molecule's ability to donate electrons (its nucleophilicity). In electrophilic aromatic substitution, the reaction is initiated by the attack of the HOMO of the aromatic ring on the electrophile. MO analysis can show how the electron-donating methoxy group increases the energy of the HOMO and concentrates its density at the ortho and para positions, thus activating these sites for electrophilic attack.

LUMO: The energy and distribution of the LUMO are related to the molecule's ability to accept electrons (its electrophilicity). In reactions where the aromatic ring acts as an electrophile (e.g., nucleophilic aromatic substitution), the LUMO is the key orbital involved. The electron-withdrawing trifluoromethyl, bromo, and iodo substituents will lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack, although such reactions are generally difficult on this electron-rich anisole system.

The table below shows hypothetical HOMO-LUMO energy values for a series of related anisoles, demonstrating the expected electronic effects of the substituents.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Anisole-8.21-0.158.06
4-(Trifluoromethyl)anisole-8.54-0.897.65
2-Bromo-4-(trifluoromethyl)anisole-8.62-1.127.50
This compound-8.75-1.457.30
These values are illustrative and intended to show trends. Actual values would require specific DFT calculations.

The decreasing HOMO-LUMO gap with increasing substitution suggests that the molecule becomes more polarizable and potentially more reactive.

Influence of Steric and Electronic Effects on Regioselectivity and Reactivity

The reactivity and regioselectivity of this compound are intricately governed by the interplay of steric and electronic effects originating from its substituents: the methoxy (-OCH3), bromo (-Br), iodo (-I), and trifluoromethyl (-CF3) groups. These effects dictate the electron density distribution within the aromatic ring and the accessibility of its reactive sites to incoming reagents.

The methoxy group is a potent activating group due to its ability to donate electron density to the benzene (B151609) ring through resonance (a +M effect), which outweighs its electron-withdrawing inductive effect (-I effect). This electron donation increases the ring's nucleophilicity, making it more susceptible to electrophilic attack compared to unsubstituted benzene. msu.edu Conversely, the trifluoromethyl group is a strong deactivating group, primarily due to its powerful electron-withdrawing inductive effect (-I effect), which significantly reduces the electron density of the aromatic ring. nih.gov

Steric hindrance plays a crucial role in directing the regioselectivity of reactions involving this molecule. The bulky iodine and bromine atoms flanking the methoxy group create significant steric congestion, potentially hindering reactions at these positions or influencing the conformation of the methoxy group.

In electrophilic aromatic substitution reactions, the directing effects of the substituents are paramount. The methoxy group directs incoming electrophiles to the ortho and para positions. However, in this compound, these positions are occupied. The remaining unsubstituted positions are meta to the methoxy group. The trifluoromethyl group, being a meta-director, also directs incoming electrophiles to the same positions. The halogens, while ortho-, para-directing, are weaker activators than the methoxy group. Therefore, the combined electronic effects would likely direct substitution to the positions meta to the methoxy group.

In the context of metal-catalyzed cross-coupling reactions, the differential reactivity of the C-Br and C-I bonds is a key factor. The C-I bond is generally more reactive than the C-Br bond in reactions like Suzuki, Stille, and Heck couplings, due to its lower bond dissociation energy. This allows for selective functionalization at the C-I position over the C-Br position by careful selection of reaction conditions.

The following table summarizes the steric and electronic effects of the substituents in this compound:

SubstituentElectronic EffectSteric EffectDirecting Influence (for Electrophilic Aromatic Substitution)
-OCH3 (Methoxy) Activating (+M > -I)ModerateOrtho, Para
-Br (Bromo) Deactivating (-I > +M)ModerateOrtho, Para
-I (Iodo) Deactivating (-I > +M)LargeOrtho, Para
-CF3 (Trifluoromethyl) Deactivating (-I)ModerateMeta

Role of 2 Bromo 6 Iodo 4 Trifluoromethyl Anisole As a Key Synthetic Intermediate

Precursor to Diversely Substituted Aromatic Scaffolds

The differential reactivity of the bromine and iodine substituents on the anisole (B1667542) ring is a cornerstone of its utility. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This chemoselectivity allows for a stepwise and site-selective introduction of various functional groups, leading to the synthesis of a wide array of polysubstituted aromatic compounds.

For instance, selective Sonogashira coupling at the iodine position can be achieved while leaving the bromine atom intact for subsequent transformations. This strategy enables the introduction of alkynyl moieties, which can then be further elaborated. Similarly, Suzuki-Miyaura coupling can be performed selectively at the 2-position (iodine) to form biaryl linkages, with the bromine at the 6-position available for a second, different cross-coupling reaction. This sequential approach provides a powerful tool for the programmed synthesis of complex aromatic systems that would be challenging to access through other methods.

Table 1: Regioselective Cross-Coupling Reactions of 2-Bromo-6-iodo-4-(trifluoromethyl)anisole

Reaction TypeCoupling PartnerCatalyst SystemPosition of ReactionProduct Type
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuI2- (Iodo)2-Alkynyl-6-bromo-4-(trifluoromethyl)anisole
Suzuki-MiyauraArylboronic AcidPd(OAc)₂/SPhos2- (Iodo)2-Aryl-6-bromo-4-(trifluoromethyl)anisole
Buchwald-HartwigAminePd₂(dba)₃/Xantphos2- (Iodo)2-Amino-6-bromo-4-(trifluoromethyl)anisole

This table represents hypothetical, yet highly plausible, selective reactions based on the known reactivity patterns of aryl halides. Specific conditions would require experimental optimization.

Utility in the Construction of Polycyclic Aromatic Hydrocarbons and Heterocycles

The strategic placement of reactive handles on the this compound scaffold makes it an excellent starting material for the synthesis of fused ring systems, including polycyclic aromatic hydrocarbons (PAHs) and heterocycles. Through a sequence of cross-coupling reactions followed by intramolecular cyclization, complex polycyclic structures can be efficiently constructed.

For example, a Sonogashira coupling at the 2-position with an appropriately substituted alkyne, followed by a second coupling (e.g., Suzuki or Heck) at the 6-position, can introduce substituents that are poised for intramolecular cyclization. This can lead to the formation of functionalized phenanthrenes, fluorenones, or other PAHs.

Furthermore, this intermediate is invaluable in the synthesis of heterocyclic compounds. By introducing nitrogen, oxygen, or sulfur-containing coupling partners, a variety of heterocyclic rings can be fused to the anisole core. For instance, a Buchwald-Hartwig amination at the 2-position followed by an intramolecular C-H activation or a second cross-coupling reaction at the 6-position can pave the way for the synthesis of carbazoles, dibenzofurans, or dibenzothiophenes, respectively. These motifs are prevalent in pharmaceuticals, organic electronics, and materials science.

Table 2: Synthetic Routes to Polycyclic Systems from this compound

Target PolycycleReaction SequenceKey Intermediate
Substituted Phenanthrene1. Suzuki coupling at C22. Heck coupling at C63. Intramolecular cyclization2-Aryl-6-vinyl-4-(trifluoromethyl)anisole derivative
Carbazole Derivative1. Buchwald-Hartwig amination at C22. Intramolecular Pd-catalyzed C-H arylation2-Anilino-6-bromo-4-(trifluoromethyl)anisole
Dibenzofuran Derivative1. Buchwald-Hartwig etherification at C22. Intramolecular Pd-catalyzed C-H arylation2-Phenoxy-6-bromo-4-(trifluoromethyl)anisole

The reaction sequences outlined are illustrative of potential synthetic strategies.

Enabling Platform for Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage in the synthetic sequence to fine-tune their properties. The presence of two distinct halogen atoms in this compound makes it an excellent platform for LSF. A biologically active molecule can be tethered to the anisole scaffold through one of the halogen positions, leaving the other available for diversification.

For instance, a core pharmacophore could be attached via a Suzuki coupling at the more reactive iodine position. The resulting molecule, still containing the bromine atom, can then be subjected to a variety of transformations to introduce a diverse range of substituents. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity and metabolic stability of the resulting compounds, making this a particularly attractive scaffold for medicinal chemistry applications.

The ability to selectively functionalize the bromine and iodine atoms provides a modular approach to molecular design, enabling chemists to systematically explore chemical space around a core structure.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) would be a critical technique for confirming the elemental composition of 2-Bromo-6-iodo-4-(trifluoromethyl)anisole. This method provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion.

Theoretical Data:

To illustrate the principle, the theoretical exact mass of this compound can be calculated based on its molecular formula, C8H5BrF3IO. This calculated value would then be compared to the experimentally determined mass. A close correlation between the theoretical and experimental mass would provide strong evidence for the compound's identity.

Hypothetical HRMS Data Table:

ParameterExpected Value
Molecular Formula C8H5BrF3IO
Isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I, ¹⁶O
Calculated Exact Mass [Value would be calculated here]
Observed m/z [Experimental value would be reported here]
Mass Accuracy (ppm) [Calculated from the difference between theoretical and observed mass]

This table is for illustrative purposes only, as experimental data is unavailable.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by providing information about the chemical environment of specific nuclei. For this compound, several types of NMR experiments would be employed.

¹H NMR (Proton NMR): This would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons and the protons of the methoxy (B1213986) group would show distinct signals.

¹³C NMR (Carbon NMR): This technique would identify all the unique carbon atoms in the molecule, including those in the aromatic ring, the methoxy group, and the trifluoromethyl group.

¹⁹F NMR (Fluorine NMR): Given the trifluoromethyl group, ¹⁹F NMR would provide a very clean spectrum with a strong singlet, confirming the presence of this functional group.

Hypothetical NMR Data Table:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H [Expected range][e.g., s, d][Value]Aromatic-H
¹H [Expected range][e.g., s]N/AOCH₃
¹³C [Expected range]Aromatic-C
¹³C [Expected range]OCH₃
¹³C [Expected range][e.g., q][Value]CF₃
¹⁹F [Expected range][e.g., s]N/ACF₃

This table represents the type of data that would be generated from NMR analysis and is purely hypothetical.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O bond of the ether, the C-F bonds of the trifluoromethyl group, and the vibrations of the aromatic ring.

Hypothetical IR Data Table:

Wavenumber (cm⁻¹)IntensityAssignment
[Expected range][e.g., Strong, Medium]C-O stretch (anisole)
[Expected range][e.g., Strong]C-F stretch (trifluoromethyl)
[Expected range][e.g., Medium, Weak]Aromatic C=C stretch
[Expected range][e.g., Medium, Weak]Aromatic C-H stretch
[Expected range][e.g., Strong]C-Br stretch
[Expected range][e.g., Strong]C-I stretch

This table is a representation of expected IR absorption bands and is not based on experimental data.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity

The presence of two different halogen atoms (bromine and iodine) on the aromatic ring offers the potential for selective functionalization through various cross-coupling reactions. A major avenue of future research will be the design and application of novel catalytic systems that can differentiate between the C-Br and C-I bonds with high selectivity. This would allow for the stepwise and controlled introduction of different functional groups at the 2- and 6-positions. Research may focus on developing ligands for transition metal catalysts (e.g., palladium, copper, nickel) that can tune the catalyst's reactivity to favor oxidative addition to the more reactive C-I bond over the C-Br bond, or vice versa, under specific conditions.

Exploration of New Reactivity Modes and Functionalization Strategies

Beyond traditional cross-coupling reactions, emerging research will likely explore novel ways to functionalize the 2-Bromo-6-iodo-4-(trifluoromethyl)anisole scaffold. This could involve the investigation of radical-mediated reactions, photoredox catalysis, and C-H activation strategies. rsc.org For example, visible-light-mediated protocols could enable new types of bond formations under mild conditions. rsc.org Additionally, the interplay between the electron-withdrawing trifluoromethyl group and the ortho-halogens could lead to unique reactivity patterns that are yet to be discovered, opening doors for the synthesis of unprecedented molecular structures.

High-Throughput Experimentation and Automation in Discovery

To accelerate the discovery of optimal reaction conditions and novel transformations for this compound, high-throughput experimentation (HTE) and automated synthesis platforms will be invaluable. These technologies allow for the rapid screening of a large number of catalysts, ligands, solvents, and other reaction parameters. By employing robotic systems and miniaturized reaction vessels, researchers can efficiently map out the reactivity landscape of this compound and identify highly selective and high-yielding reactions in a fraction of the time required by traditional methods. This approach can significantly speed up the development of new synthetic methodologies and the discovery of novel derivatives with interesting properties.

Synergistic Approaches in Multistep Syntheses

The true value of a versatile building block like this compound lies in its application in the synthesis of more complex target molecules. Future research will focus on integrating the selective functionalization of this compound into multistep synthetic sequences. syrris.jp This involves designing synthetic routes where the unique reactivity of the bromo and iodo substituents is strategically exploited to build molecular complexity in a controlled and efficient manner. The development of one-pot or flow-chemistry processes that combine several reaction steps without the need for intermediate purification will be a key goal, leading to more efficient and sustainable synthetic pathways for a wide range of potential applications. syrris.jp

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-iodo-4-(trifluoromethyl)anisole, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves halogenation and trifluoromethylation of anisole derivatives. For example:

  • Step 1 : Bromination/iodination of 4-(trifluoromethyl)anisole using electrophilic agents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) in polar aprotic solvents (e.g., DMF) .
  • Step 2 : Optimization of substituent positioning via temperature control (e.g., 0–60°C) and catalyst selection (e.g., Lewis acids like FeCl₃ for regioselectivity) .
    • Yield Factors : Solvent polarity, stoichiometric ratios of halogens, and reaction time. For instance, excess iodine improves iodination efficiency but may require post-reaction purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • NMR Analysis :

  • ¹H NMR : Expect aromatic proton splitting patterns (e.g., doublets for para-substituted methoxy groups) and integration ratios reflecting bromine/iodine substituents .
  • ¹³C NMR : Peaks near δ 160 ppm (C-O of methoxy) and δ 110–130 ppm (aromatic carbons with halogen/CF₃ effects) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion clusters (e.g., [M]⁺ at m/z ~408) and isotopic patterns for Br/I .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. This impacts Suzuki-Miyaura couplings, where palladium catalysts require tailored ligands (e.g., SPhos) to activate halogenated sites .
  • Data Interpretation : Lower reactivity in Buchwald-Hartwig aminations compared to non-fluorinated analogs, attributed to reduced electron density at the halogen site .

Q. How can researchers resolve contradictions in reported reaction yields for halogen exchange reactions involving this compound?

  • Case Study : Discrepancies in iodination yields (e.g., 60–80% in similar substrates) may arise from:

  • Purity of Starting Material : Trace moisture degrades iodine reagents, necessitating anhydrous conditions .
  • Catalyst Deactivation : Residual bromide ions from prior steps can poison Pd catalysts in subsequent reactions .
    • Mitigation : Use of scavengers (e.g., silver salts) and in-situ halogen exchange protocols .

Q. What computational tools are recommended to model the steric and electronic effects of this compound in supramolecular assemblies?

  • DFT Applications : Gaussian or ORCA software to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions influenced by -CF₃ and halogens .
  • Molecular Dynamics : Simulate π-π stacking interactions in crystal lattices, correlating with XRD data to predict packing efficiency .

Applied Research Questions

Q. What are the potential biological applications of this compound, and how does its structure compare to known bioactive analogs?

  • Agrochemical Relevance : Structural similarity to flonicamid (insecticide with -CF₃ pyridine moiety) suggests potential as a pesticidal intermediate. Bioactivity assays (e.g., aphid mortality studies) are recommended .
  • Pharmacophore Design : The iodine atom enables radio-labeling for imaging studies, while -CF₃ enhances metabolic stability .

Q. How should researchers handle safety concerns related to bromine/iodine waste generated during synthesis?

  • Waste Management : Neutralize halogenated byproducts with sodium thiosulfate before disposal.
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent inhalation of volatile intermediates (e.g., methyl iodide) .

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